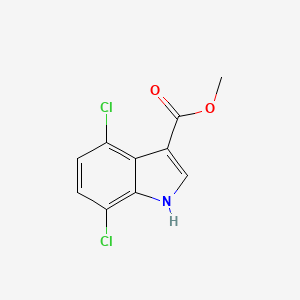

Methyl 4,7-Dichloroindole-3-carboxylate

Description

Historical Context and Evolution of Indole (B1671886) Chemical Research

The journey into the world of indole chemistry began in the 19th century, with the initial isolation of indole from coal tar. A significant milestone was the structural elucidation and synthesis of indole by Adolf von Baeyer in 1866, which laid the groundwork for over a century of research. nih.gov Early studies were closely linked to the chemistry of the dye indigo. rsc.org The 20th century saw a surge in interest as the indole nucleus was identified in a vast array of natural products, including the essential amino acid tryptophan and numerous alkaloids with potent biological activities. tetratek.com.tr This led to the development of a multitude of synthetic methods, such as the Fischer, Bischler, and Madelung indole syntheses, which have been continuously refined and expanded upon. google.com

Significance of the Indole Core in Diverse Chemical Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of peptides and interact with a variety of biological targets. ontosight.ai This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, including the neurotransmitter serotonin, the hormone melatonin, and complex alkaloids like strychnine (B123637) and vincristine. chemimpex.comresearchgate.net Its prevalence in biologically active molecules has made it a focal point for drug discovery, leading to the development of therapeutics for a wide range of conditions, including cancer, inflammation, and neurological disorders. nih.gov

Overview of Halogenated Indoles in Synthetic Organic Chemistry

The introduction of halogen atoms onto the indole ring significantly modifies the electronic properties and reactivity of the molecule, providing a powerful tool for synthetic chemists. Halogenated indoles serve as versatile intermediates in cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. The position and nature of the halogen substituent can direct further functionalization of the indole nucleus. Furthermore, halogenation can enhance the biological activity of indole-containing compounds, a strategy often employed in the design of new pharmaceuticals.

Academic Research Importance of Indole-3-carboxylate (B1236618) Derivatives

Indole-3-carboxylic acid and its esters, known as indole-3-carboxylates, are important synthetic intermediates. The carboxylate group at the C3 position can be readily transformed into other functional groups, providing access to a wide array of substituted indoles. tetratek.com.tr These derivatives are also found in nature and are investigated for their potential biological activities. In academic research, they are frequently used as starting materials for the synthesis of more complex heterocyclic systems and as probes to study biological processes.

Research Focus on Methyl 4,7-Dichloroindole-3-carboxylate within Contemporary Chemical Science

Specific research focusing on this compound is not widely reported in the available scientific literature. While studies on related compounds, such as other chlorinated indole derivatives, exist, detailed synthetic procedures, characterization data, and investigations into the specific properties and applications of this particular molecule are not readily accessible. The presence of two chlorine atoms at the 4 and 7 positions of the indole ring would be expected to significantly influence its electronic and steric properties, making it a potentially interesting target for synthesis and further investigation. However, a dedicated body of research on this specific compound is yet to be established in the public domain.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2NO2 |

|---|---|

Molecular Weight |

244.07 g/mol |

IUPAC Name |

methyl 4,7-dichloro-1H-indole-3-carboxylate |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)5-4-13-9-7(12)3-2-6(11)8(5)9/h2-4,13H,1H3 |

InChI Key |

XQUJJJGOKFKDED-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CNC2=C(C=CC(=C12)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl 4,7 Dichloroindole 3 Carboxylate

Reactivity of the Dichloroindole Core

The dichloroindole core's reactivity is a product of the inherent electronic properties of the indole (B1671886) ring system, significantly modulated by the presence of electron-withdrawing chlorine and methyl carboxylate groups.

Electrophilic Aromatic Substitution Patterns

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net The site of highest reactivity is typically the C3-position of the pyrrole (B145914) ring, which is approximately 10¹³ times more reactive than benzene (B151609). wikipedia.org However, in Methyl 4,7-Dichloroindole-3-carboxylate, this position is already functionalized with a methyl ester group.

When the C3-position of an indole is blocked, electrophilic attack is disfavored and, if it occurs, may be directed to the C2-position or to the benzene portion of the molecule. researchgate.net For this compound, the presence of the strongly deactivating methyl carboxylate group at C3, coupled with the deactivating chloro-substituents at C4 and C7, significantly reduces the nucleophilicity of the entire indole system. Electrophilic aromatic substitution on this compound would, therefore, require harsh reaction conditions. If substitution were to occur on the benzene ring, the directing effects of the existing substituents would guide the position of the incoming electrophile.

Influence of Halogen Substituents on Ring Reactivity

The two chlorine atoms at the C4 and C7 positions exert a strong influence on the reactivity of the indole core. Halogens deactivate aromatic rings towards electrophilic substitution due to their strong electron-withdrawing inductive effect. This effect reduces the electron density of the benzene portion of the indole, making it less susceptible to attack by electrophiles.

While halogens are typically ortho-, para-directing, their primary role in this molecule is deactivation. The cumulative electron-withdrawing effect of the chlorine atoms at C4 and C7, in conjunction with the methyl carboxylate group at C3, renders the entire aromatic system electron-deficient and thus significantly less reactive than unsubstituted indole. acs.org This deactivation is a critical factor in understanding the chemical profile of this compound.

Oxidation-Reduction Chemistry of the Indole System

The indole nucleus is inherently susceptible to oxidation due to its electron-rich nature. wikipedia.orgacs.org Common oxidation reactions target the C2=C3 double bond, often leading to the formation of 2-oxindole derivatives. researchgate.net

However, the reactivity of the indole core in this compound is substantially diminished by its electron-withdrawing substituents. Both the chloro groups and the methyl carboxylate group reduce the electron density of the ring system, making it more resistant to oxidation compared to simple indoles. acs.org While oxidation is still possible under strong oxidizing conditions, higher temperatures and more potent reagents would be required. Theoretical studies using density functional theory (DFT) have shown that electron-withdrawing substituents on the indole ring can influence the spin density distribution in the corresponding radical cations, which in turn affects oxidation pathways. rsc.org

Reduction of the indole ring is a less common transformation and typically requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature. The electron-deficient nature of the dichloroindole core in this molecule might make it more amenable to certain types of reduction compared to electron-rich indoles, but such reactions are not commonly reported.

Reactivity Towards Oxygenated Radical Species

Oxygenated radical species, such as hydroxyl radicals (•OH), are highly reactive and can engage in reactions with aromatic systems. mdpi.com These reactions can proceed through several mechanisms, including addition to the aromatic ring or hydrogen abstraction. The hydroxyl radical, in particular, is a powerful oxidant that can react with a wide range of organic molecules. mdpi.comnih.gov

The reactivity of this compound toward these species would be influenced by its electron-deficient character. While electron-rich compounds are often more susceptible to attack by electrophilic radicals, the high reactivity of species like the hydroxyl radical means that a reaction is still probable. Potential reaction pathways could involve the formation of peroxyl radicals after initial radical addition and subsequent reaction with molecular oxygen. mdpi.comrsc.org However, the precise nature and products of such a reaction would require specific experimental investigation.

Reactions Involving the Methyl Ester Functionality

The methyl ester group at the C3-position is a key functional handle for further chemical modification of the molecule.

Ester Hydrolysis to Indole-3-carboxylic Acid

One of the most fundamental transformations of the methyl ester group is its hydrolysis to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide or potassium hydroxide.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. A final acid workup step protonates the resulting carboxylate salt to yield the free 4,7-dichloroindole-3-carboxylic acid. This type of hydrolysis is a standard and reliable method for converting esters to carboxylic acids in substituted indole systems. researchgate.net

Table 1: Summary of General Reactivity

| Section | Topic | Predicted Reactivity of this compound | Key Influencing Factors |

|---|---|---|---|

| 3.1.1 | Electrophilic Aromatic Substitution | Low | Deactivation by Cl and -COOCH₃ groups; C3 position is blocked. |

| 3.1.2 | Influence of Halogen Substituents | Deactivation of the benzene ring | Strong inductive electron-withdrawal by chlorine atoms. |

| 3.1.3 | Oxidation-Reduction | Resistant to oxidation; reduction requires harsh conditions | Electron-withdrawing groups reduce electron density of the indole core. |

| 3.1.4 | Reactivity with Oxygenated Radicals | Likely to react with highly reactive radicals (e.g., •OH) | General reactivity of aromatic systems with radical species. |

| 3.2.1 | Ester Hydrolysis | Readily undergoes hydrolysis to the carboxylic acid | Standard nucleophilic acyl substitution reaction at the ester group. |

Transesterification Processes

Transesterification is a fundamental organic reaction where the ester group of a chemical compound is exchanged with an alcohol. In the context of this compound, this process involves reacting the methyl ester with a different alcohol, typically in the presence of an acid or base catalyst, to form a new ester. This reaction is reversible, and to drive it to completion, the alcohol reactant is often used in excess, or one of the products (e.g., methanol) is removed from the reaction mixture.

This transformation is valuable for modifying the ester functionality to alter the compound's physical properties, such as solubility, or to introduce a functional group that can be used in subsequent synthetic steps. For instance, converting the methyl ester to a benzyl ester could allow for later deprotection via hydrogenolysis.

General Reaction Scheme for Transesterification:

(Image depicts a general transesterification reaction where R' is the dichloroindole core and R''-OH is the new alcohol)

(Image depicts a general transesterification reaction where R' is the dichloroindole core and R''-OH is the new alcohol)

| Catalyst Type | Typical Conditions | Purpose |

| Acid Catalyst | H₂SO₄, TsOH in excess R''-OH, heat | Protonates the carbonyl oxygen, activating the ester for nucleophilic attack by the new alcohol. |

| Base Catalyst | NaOR'', K₂CO₃ in R''-OH, heat | The alkoxide of the new alcohol acts as the nucleophile. Generally faster than acid catalysis. |

Conversion to Amide Derivatives

The methyl ester of 4,7-dichloroindole-3-carboxylate can be readily converted into a wide range of amide derivatives. This is typically achieved by direct aminolysis (reaction with an amine) or through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Direct aminolysis often requires harsh conditions, such as high temperatures, and may not be suitable for sensitive substrates. A more common and milder approach involves activating the corresponding carboxylic acid (obtained from ester hydrolysis) with a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) are frequently used to facilitate the formation of the amide bond with primary or secondary amines under mild conditions. This method is highly versatile and allows for the synthesis of a diverse library of amide derivatives.

Common Amide Coupling Methods:

| Reagent System | Role of Reagents | Typical Conditions |

| EDC/HOBt | EDC activates the carboxylic acid; HOBt minimizes side reactions and reduces racemization. | Primary or secondary amine, DIPEA (base), in a solvent like DMF or CH₂Cl₂ at room temperature. |

| HATU/DIPEA | HATU is a highly efficient coupling agent for forming amide bonds, especially for hindered substrates. | Amine, DIPEA (base), in a solvent like DMF. |

| Acyl Chloride | The carboxylic acid is first converted to a more reactive acyl chloride (e.g., using SOCl₂), which then reacts readily with an amine. | Amine, a non-nucleophilic base (e.g., pyridine or triethylamine), in an aprotic solvent. |

Cycloaddition and Rearrangement Reactions of Halogenated Indoles

Inverse Electron-Demand Diels-Alder Reactions with 3-Chloroindoles

The indole nucleus, while aromatic, possesses a reactive 2,3-double bond that can participate in cycloaddition reactions. The inverse electron-demand Diels-Alder (IEDDA) reaction involves the cycloaddition between an electron-rich dienophile and an electron-poor diene. wikipedia.org In this context, the electron-rich 2,3-double bond of an indole derivative can act as the dienophile.

Studies have successfully demonstrated the IEDDA reaction utilizing 1-alkyl-3-chloroindoles as dienophiles in conjunction with an electron-poor diene like methyl coumalate. nih.govmedchemexpress.comsigmaaldrich.com This reaction proceeds through a thermal, one-pot cascade involving a [4+2] cycloaddition, followed by decarboxylation and elimination of HCl to generate carbazole structures with high regiocontrol. nih.gov The presence of the chloro group at the 3-position is crucial as it serves as a leaving group during the final aromatization step. nih.gov

While this compound itself does not have a 3-chloro substituent, the principles of this reaction highlight the dienophilic nature of the indole's 2,3-pi system. The reactivity of the core indole double bond suggests that analogous cycloadditions could be explored, although the reaction pathway would differ without a leaving group at the 3-position.

Example of IEDDA with a 3-Chloroindole:

| Reactants | Conditions | Product | Yield |

| 1-Alkyl-3-chloroindole + Methyl coumalate | Thermal, one-pot | 3-Methylcarbazole derivative | Up to 90% nih.govmedchemexpress.com |

Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion Reactions

Transition metal-catalyzed reactions offer powerful methods for functionalizing the indole core. Rhodium(II) catalysts are particularly effective in generating metal-bound carbenes from diazo compounds, which can then react with the indole's 2,3-double bond.

One notable transformation is a cyclopropanation-ring expansion sequence. In this reaction, a rhodium(II)-carbene, generated from a halodiazoacetate, reacts with the indole to form a cyclopropane intermediate across the 2,3-bond. nih.gov This unstable intermediate then undergoes a ring-expansion and elimination of a hydrogen halide to afford a quinoline-3-carboxylate structure. nih.gov This method provides an efficient pathway to quinoline derivatives under mild conditions. nih.gov

The substitution pattern on the indole ring significantly influences the outcome of this reaction. Research has shown that while indoles with substituents at the 3, 4, 5, and 6 positions are generally good substrates, a substituent at the 7-position can lead to a poor reaction. nih.gov This finding is directly relevant to this compound, as the presence of the chlorine atom at the 7-position may hinder its ability to effectively undergo this specific transformation.

Palladium-Catalyzed Cross-Coupling Reactions and Diversification of the Dichloroindole Core

The two chlorine atoms on the benzene ring of this compound serve as versatile handles for structural diversification through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

By selecting appropriate reaction conditions and coupling partners, the chlorine atoms at the 4- and 7-positions can be selectively or sequentially replaced. This allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this single precursor. A similar strategy has been demonstrated for the elaboration of the related methyl 7-chloroindole-4-carboxylate.

Key Cross-Coupling Reactions for Diversification:

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura Coupling | Boronic acids or esters (R-B(OR)₂) | C-C (Aryl-Aryl, etc.) | Pd(PPh₃)₄, Pd(OAc)₂ with ligands like SPhos or XPhos |

| Buchwald-Hartwig Amination | Amines (R-NH₂) or Amides | C-N | Pd₂(dba)₃ with ligands like BINAP or Xantphos |

| Sonogashira Coupling | Terminal alkynes (R-C≡CH) | C-C (Aryl-Alkyne) | Pd(PPh₃)₄, CuI (co-catalyst) |

| Heck Reaction | Alkenes | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tolyl)₃ |

| Ullmann Condensation (C-O) | Alcohols or Phenols | C-O | Pd(OAc)₂, ligands like Xantphos |

This strategic functionalization enables the synthesis of complex indole derivatives with tailored electronic and steric properties for various applications.

Computational and Theoretical Investigations of Methyl 4,7 Dichloroindole 3 Carboxylate

Quantum Chemical Studies on Indole (B1671886) Reactivity

Quantum chemical calculations have become instrumental in exploring the reactivity of indole derivatives, offering insights that complement experimental findings. nih.govfrontiersin.org These studies delve into the electronic and energetic details of reaction pathways, providing a molecular-level understanding of chemical transformations.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions involving indole derivatives. researchgate.netniscpr.res.in By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway. For instance, DFT studies have been successfully applied to understand intramolecular Heck reactions for indole formation and metal-catalyzed cycloadditions of indolyl-allenes. researchgate.netacs.org These calculations can reveal the rate-determining steps of a reaction and help in optimizing reaction conditions. researchgate.net In the context of Methyl 4,7-dichloroindole-3-carboxylate, DFT could be employed to elucidate the mechanisms of its synthesis or its subsequent functionalization reactions. For example, in a photo-induced reductive Heck cyclization, DFT calculations can help identify the most likely reaction pathway by comparing the energy barriers of different proposed mechanisms, such as a radical-anion decomposition pathway. nih.gov

DFT calculations are also crucial in understanding the regioselectivity of reactions. For example, in the cycloaddition of indolynes with 2-substituted furans, DFT calculations using the M06-2X density functional revealed that the high polarity of 6,7-indolynes leads to a substantial electrophilic substitution character, explaining the observed regioselectivity. nih.gov

Beyond just mapping the reaction pathway, quantum chemical studies provide detailed energetic and electronic characterization. This includes the calculation of activation energies (ΔG‡), which determine the rate of a reaction, and reaction energies (ΔG°), which indicate the thermodynamic feasibility. For example, in the study of indole aryne cycloadditions, activation free energies were computed to understand the reactivity of different indolyne isomers with furans. nih.gov

Furthermore, analysis of the electronic structure of intermediates and transition states can provide critical insights. For instance, the stability of the Wheland intermediate in electrophilic aromatic substitution on the indole ring is a key factor in determining the regioselectivity. nih.govic.ac.uk Calculations have shown that substitution at the C3 position is generally favored because it does not disrupt the aromaticity of the benzene (B151609) ring in the cationic intermediate. stackexchange.com For this compound, such calculations would be vital in predicting its behavior in electrophilic substitution reactions, considering the electronic effects of the chloro and carboxylate substituents.

Analysis of Aromaticity and Electron Delocalization in Substituted Indoles

Indole is an aromatic compound with a ten π-electron system, where the delocalization of the nitrogen lone pair is crucial for its aromaticity. researchgate.netquora.com The introduction of substituents, such as the two chlorine atoms and the methyl carboxylate group in this compound, can significantly influence the aromaticity and electron delocalization of the indole core.

Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the electron-withdrawing nature of the substituents affects the electron density distribution within the bicyclic system. The net atomic electron densities, calculated through methods like self-consistent field molecular orbital calculations, show significant delocalization of electron density from the nitrogen to the carbon atoms, particularly C3. pageplace.de This electron-rich nature makes the indole ring susceptible to electrophilic attack. researchgate.net

Prediction of Reactivity and Regioselectivity in Chemical Transformations

A major application of computational chemistry is the prediction of reactivity and regioselectivity in chemical transformations. nih.gov For substituted indoles, this is particularly important as the position of substitution can dramatically alter the biological activity of the resulting molecule. chemijournal.com

Frontier Molecular Orbital (FMO) theory is a key tool in this regard. acs.org The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. frontiersin.org For indole, the HOMO is typically localized on the pyrrole (B145914) ring, indicating that this is the preferred site for electrophilic attack. acs.org

In the case of this compound, the presence of electron-withdrawing groups will lower the energy of the HOMO, making the molecule less reactive towards electrophiles compared to unsubstituted indole. The precise distribution of the HOMO would determine the regioselectivity of further substitutions. Computational analysis can predict whether substitution is more likely to occur at the remaining open positions on the benzene ring (C5 or C6) or if reactions at other positions become more favorable due to the influence of the existing substituents. For instance, an electron-withdrawing group on the nitrogen of indoles can direct halogenation to the C2 position. acs.org

The table below illustrates typical global reactivity parameters that can be calculated using DFT to predict the reactivity of a molecule.

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. frontiersin.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of an atom or group to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -(EHOMO+ELUMO)/2) | Quantifies the electrophilic power of a molecule. frontiersin.orgresearchgate.net |

Computational Modeling of Halogen Effects on Indole Core Properties

The presence of halogen atoms, as in this compound, introduces specific electronic and steric effects that can be effectively modeled using computational methods. Halogens can participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. mdpi.comresearchgate.net

Computational studies can investigate the nature and strength of these halogen bonds. mdpi.com Furthermore, the inductive and resonance effects of the chlorine atoms on the electronic structure of the indole ring can be quantified. The electron-withdrawing inductive effect of chlorine is expected to decrease the electron density on the indole core, affecting its reactivity and the acidity of the N-H proton.

DFT calculations can also be used to model the transition states for reactions involving halogenated indoles, providing insights into how the halogen substituents influence the activation energies and reaction pathways. nih.gov For example, computational analysis of flavin-dependent halogenases has used DFT to calculate the transition state structures for the chlorination of indole at different positions, revealing the energetic favorability of each. nih.gov Such studies are crucial for understanding the biosynthesis of halogenated natural products and for designing synthetic routes to novel halogenated indole derivatives. nih.gov

Methyl 4,7 Dichloroindole 3 Carboxylate As a Chemical Intermediate and Building Block

Utility in the Construction of Complex Heterocyclic Systems

The indole (B1671886) nucleus is a fundamental component of numerous biologically active compounds and natural products. rsc.org Methyl 4,7-dichloroindole-3-carboxylate serves as a foundational scaffold for the synthesis of a wide array of complex heterocyclic systems. The reactivity of the indole core, combined with the functional handles provided by the chloro and ester groups, allows for its elaboration into more intricate structures.

The indole-3-carboxylate (B1236618) moiety can be a precursor to various heterocyclic systems. For instance, the ester can be converted to a hydrazide, which can then be cyclized with a suitable carbonyl donor to form oxadiazole rings. beilstein-journals.org Furthermore, the indole nitrogen and the C2 position are common sites for annulation reactions, leading to the formation of fused ring systems like carbolines and indolocarbazoles. rsc.orgindole-building-block.com

The chlorine atoms at the 4 and 7 positions are particularly significant as they provide sites for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for introducing new substituents at these positions, thereby constructing larger, more complex heterocyclic frameworks. The differential reactivity of the C4-Cl and C7-Cl bonds, influenced by the electronic environment of the indole ring, can potentially allow for selective functionalization.

| Reaction Type | Reagents | Potential Product | Significance |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted indole | Construction of biaryl linkages |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted indole | Introduction of nitrogen-containing heterocycles |

| N-alkylation/arylation | Alkyl/aryl halide, Base | N-substituted indole | Modification of the indole nitrogen for diverse structures |

| Ester Hydrolysis | Base (e.g., NaOH, LiOH) | 4,7-Dichloroindole-3-carboxylic acid | Precursor for amide coupling and other transformations |

| Reduction of Ester | Reducing agent (e.g., LiAlH4) | (4,7-Dichloro-1H-indol-3-yl)methanol | Access to hydroxymethyl-indoles for further derivatization |

Role in the Synthesis of Advanced Organic Scaffolds

As a chemical building block, this compound provides a rigid and functionalized core for the assembly of advanced organic scaffolds. indole-building-block.com These scaffolds are often three-dimensional structures that form the basis for developing new materials or therapeutic agents. The indole moiety itself is a key pharmacophore in many bioactive molecules. acs.org

The synthesis of spirocyclic indole scaffolds, for example, can be envisioned starting from derivatives of this compound. nih.gov The C2 position of the indole ring can be functionalized and then participate in cyclization reactions to create spiro-centers. The ester at the C3 position can be manipulated to introduce functionalities that can engage in intramolecular reactions, leading to the formation of polycyclic systems.

The development of novel materials with specific electronic or photophysical properties can also utilize this building block. The extended π-system of the indole ring can be modified through the introduction of various substituents, particularly at the chloro-positions, to tune its electronic characteristics. researchgate.net This makes it a potential precursor for the synthesis of organic semiconductors, dyes, or fluorescent probes.

Precursor in the Development of Other Chemical Compounds

The functional groups of this compound allow it to serve as a versatile precursor for a variety of other chemical compounds. ontosight.ai The methyl ester at the C3 position is a key reactive site. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of derivatives such as amides, acid chlorides, or other esters. researchgate.net The carboxylic acid itself is a valuable intermediate for further synthetic manipulations.

Alternatively, the ester can be reduced to an alcohol, providing access to 3-hydroxymethylindole derivatives. This alcohol can then be transformed into other functional groups, such as halides or aldehydes, the latter being a key intermediate for the synthesis of various biologically active molecules and heterocyclic derivatives. ekb.egresearchgate.net

The indole nitrogen can be alkylated or arylated to introduce further diversity. The chloro-substituents, as mentioned, are handles for cross-coupling reactions, allowing for the introduction of a wide array of substituents on the benzene (B151609) portion of the indole ring.

| Functional Group Transformation | Reagents and Conditions | Resulting Compound |

| Ester Hydrolysis | LiOH, THF/H2O | 4,7-Dichloroindole-3-carboxylic acid |

| Amide Formation | Amine, Coupling agent (e.g., HATU) | 4,7-Dichloroindole-3-carboxamide |

| Reduction to Alcohol | LiAlH4, THF | (4,7-Dichloro-1H-indol-3-yl)methanol |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Methyl 1-alkyl-4,7-dichloroindole-3-carboxylate |

| Cross-Coupling at Cl positions | Organometallic reagent, Pd catalyst | Aryl/alkenyl/alkynyl substituted indoles |

Strategic Importance in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy in organic chemistry where a single, common intermediate is used to generate a library of structurally diverse compounds. digitellinc.com this compound is of significant strategic importance in such pathways due to its multiple, chemically distinct reactive sites.

The presence of two different chlorine atoms (at C4 and C7), the indole N-H, and the C3-ester group allows for a series of selective and orthogonal chemical transformations. nih.govnih.gov For example, one could envision a synthetic route where the indole nitrogen is first protected or functionalized. Subsequently, selective cross-coupling at one of the chloro-positions could be achieved, followed by a different cross-coupling reaction at the other chloro-position. Finally, the ester group could be transformed into another functional group. This stepwise and controlled modification of the molecule can lead to a wide range of final products from a single starting material.

This approach is highly valuable in medicinal chemistry for the generation of compound libraries for biological screening. digitellinc.com By systematically varying the substituents at each of the reactive sites of this compound, chemists can explore the structure-activity relationships of a particular class of compounds in a highly efficient manner. The ability to switch reaction pathways based on the reagents and conditions employed further underscores the strategic value of this intermediate in creating molecular diversity. rsc.org

Future Perspectives in the Chemical Research of Methyl 4,7 Dichloroindole 3 Carboxylate

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of highly substituted indoles, particularly those with substitution on the benzene (B151609) ring, remains a challenge. nih.gov While classical methods like the Fischer and Bartoli indole (B1671886) syntheses have been foundational, future research will likely focus on more direct and efficient strategies for constructing the Methyl 4,7-dichloroindole-3-carboxylate core and its analogs. bohrium.comnumberanalytics.com

One major area of exploration involves transition-metal-catalyzed C-H activation and functionalization. bohrium.commdpi.com These methods offer a direct approach to building molecular complexity by selectively forming new bonds on the indole scaffold, potentially bypassing the need for pre-functionalized starting materials. For instance, palladium- or rhodium-catalyzed reactions could enable the direct introduction of aryl, alkyl, or other functional groups at the C-2, C-5, or C-6 positions, which are notoriously difficult to functionalize using traditional electrophilic substitution reactions due to the directing effects of the existing substituents.

Another promising frontier is the application of photoredox catalysis. acs.org Visible-light-mediated reactions can facilitate novel bond formations under exceptionally mild conditions. acs.org This could enable the development of synthetic routes that are compatible with a wider range of functional groups, leading to a more diverse library of derivatives. For example, light-induced carbonylation reactions could offer new pathways to synthesize indole-3-carboxylates from readily available precursors. acs.org

| Synthetic Advancement | Potential Application for this compound | Key Advantages |

| C-H Activation/Functionalization | Direct introduction of substituents at C-2, C-5, and C-6 positions. | Atom economy, reduced synthetic steps. |

| Photoredox Catalysis | Novel C-C and C-X bond formations under mild conditions. | High functional group tolerance, access to unique reaction pathways. acs.org |

| Intramolecular Cycloadditions | Construction of complex, fused-ring systems from acyclic precursors. nih.gov | High efficiency and regiocontrol for substituted indoles. nih.gov |

Novel Reaction Discoveries and Mechanistic Elucidations

The electronic properties of this compound, influenced by the two electron-withdrawing chlorine atoms and the carboxylate group, suggest a rich landscape for discovering novel reactions. Future research could focus on exploiting the altered reactivity of the indole ring. For instance, the electron-deficient nature of the benzene portion might allow for novel nucleophilic aromatic substitution (SNAr) reactions, a transformation not typically associated with the indole core.

Mechanistic studies will be crucial to understanding and optimizing these new transformations. researchgate.netyoutube.com Detailed investigations using techniques such as kinetic analysis, isotopic labeling, and computational modeling (Density Functional Theory - DFT) can provide deep insights into reaction pathways. acs.org For example, understanding the mechanism of a novel C-H functionalization reaction would involve identifying the active catalytic species, determining the rate-determining step, and elucidating the role of ligands and additives. This knowledge is essential for expanding the substrate scope and improving reaction efficiency. researchgate.net

| Proposed Novel Reaction | Potential Outcome | Required Mechanistic Study |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a chlorine atom with various nucleophiles (e.g., amines, alkoxides). | Kinetic studies, isolation of Meisenheimer intermediates, computational modeling. |

| Regioselective Metal-Catalyzed Cross-Coupling | Selective functionalization at either the C-4 or C-7 position. | Ligand screening, oxidative addition studies, catalyst resting-state analysis. |

| Asymmetric Dearomatization | Enantioselective synthesis of complex spirocyclic or fused indolines. | Catalyst-substrate interaction modeling, stereochemical pathway analysis. |

Development of Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. rsc.org Future research on this compound will undoubtedly incorporate these principles. A key goal is to replace traditional, often hazardous, solvents and stoichiometric reagents with more environmentally benign alternatives.

The development of catalytic, metal-free reactions is a significant area of interest. acs.org For instance, organocatalysis could be employed for various transformations, reducing the reliance on heavy metals. beilstein-journals.org Furthermore, the use of alternative reaction media, such as water, ionic liquids, or deep eutectic solvents, could dramatically reduce the environmental footprint of synthetic processes. numberanalytics.com Biocatalysis, using enzymes to perform specific chemical transformations, offers another powerful tool for sustainable synthesis, often providing unparalleled selectivity under mild conditions.

| Sustainable Approach | Application Example | Environmental Benefit |

| Organocatalysis | Metal-free Friedel-Crafts alkylation at the C-2 position. | Avoidance of toxic heavy metal catalysts. beilstein-journals.org |

| Alternative Solvents | Fischer indole synthesis in a deep eutectic solvent. numberanalytics.com | Reduced use of volatile organic compounds (VOCs). |

| Biocatalysis | Enzymatic hydrolysis of the methyl ester to the carboxylic acid. | High selectivity, mild reaction conditions, biodegradable catalyst. |

| Energy Efficiency | Microwave-assisted synthesis protocols. | Reduced reaction times and energy consumption. derpharmachemica.comrsc.org |

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. mdpi.comnih.govresearchgate.net The synthesis of this compound and its derivatives is well-suited for adaptation to flow processes. For example, multi-step sequences could be telescoped into a single continuous operation, eliminating the need for isolating and purifying intermediates. uc.pt

The integration of flow chemistry with automated synthesis platforms enables high-throughput experimentation and rapid optimization of reaction conditions. nih.govacs.org An automated system could systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for a given transformation. This approach can dramatically accelerate the discovery of new derivatives and the development of robust synthetic routes. nih.gov

| Flow Chemistry/Automation Aspect | Specific Implementation | Advantage |

| Process Intensification | Fischer indole synthesis under high temperature and pressure in a microreactor. mdpi.com | Drastically reduced reaction times (minutes vs. hours). mdpi.com |

| Multi-step Synthesis | A sequential flow process for synthesis, functionalization, and work-up. uc.pt | Increased overall yield and reduced manual handling. |

| Automated Optimization | Use of a robotic platform to screen catalysts and solvents for a cross-coupling reaction. | Rapid identification of optimal reaction conditions from a large parameter space. nih.gov |

| In-line Analysis | Integration of in-line purification and analytical techniques (e.g., HPLC, MS). | Real-time process monitoring and quality control. researchgate.net |

Advanced Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is fundamental to its optimization and control. Advanced, in-situ spectroscopic techniques are poised to revolutionize how the synthesis and reactions of this compound are studied. spectroscopyonline.com

Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise kinetic analysis. spectroscopyonline.com In-situ Nuclear Magnetic Resonance (NMR) spectroscopy offers even more detailed structural information, making it possible to identify transient intermediates that would be impossible to isolate and characterize using traditional methods. researchgate.net These techniques, when coupled with chemometric data analysis, can provide a comprehensive picture of the reaction dynamics, enabling rapid optimization and deeper mechanistic understanding. numberanalytics.com

| Spectroscopic Technique | Information Gained | Application in Research |

| In-situ FTIR/Raman | Real-time concentration profiles of key species. | Reaction kinetics analysis, endpoint determination. spectroscopyonline.com |

| In-situ NMR | Identification of transient intermediates and reaction byproducts. researchgate.net | Detailed mechanistic pathway elucidation. |

| 2D-IR Spectroscopy | Ultrafast molecular dynamics and structural changes. numberanalytics.com | Studying bond-forming and bond-breaking events on femtosecond timescales. spectroscopyonline.com |

| Hyphenated Techniques (e.g., LC-MS, GC-IR) | Separation and identification of complex reaction mixtures. numberanalytics.com | Byproduct analysis and impurity profiling. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 4,7-Dichloroindole-3-carboxylate in academic research?

- Methodological Answer: The synthesis typically involves functionalizing the indole core at the 3-position with a methyl carboxylate group and introducing chlorine substituents at the 4- and 7-positions. A plausible route includes:

Indole Core Formation: Use Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the indole scaffold.

Chlorination: Electrophilic aromatic substitution (e.g., using Cl₂, SO₂Cl₂, or N-chlorosuccinimide) under controlled conditions to install chlorine atoms at positions 4 and 3.

Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP).

Similar strategies are observed in the synthesis of dichlorinated indole derivatives, such as 4,7-dichloroquinoline-tryptamine hybrids . For regioselective chlorination, refer to protocols for analogous indolecarboxylic acid derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and ester functionality.

- X-ray Crystallography: For unambiguous structural determination (e.g., using SHELX software for refinement ).

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis: Compare with literature values (e.g., indole-3-carboxylate derivatives exhibit mp 208–259°C depending on substitution ).

- HPLC/Purity Checks: Ensure >95% purity for biological assays.

Q. What are the primary research applications of this compound?

- Methodological Answer: The compound serves as:

- A building block for alkaloid synthesis , particularly for molecules with 2-indolyl-quaternary centers, as seen in natural product analogs .

- A precursor for bioactive molecules , such as kinase inhibitors or antimicrobial agents, leveraging the dichloroindole scaffold’s electronic properties.

- A substrate for crystallographic studies to explore halogen bonding interactions in solid-state chemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Contradictions (e.g., unexpected coupling patterns in NMR or ambiguous NOEs) can be addressed by:

Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray diffraction) to confirm assignments.

Computational Modeling: Use DFT calculations to predict NMR chemical shifts or optimize geometries.

Crystallographic Refinement: Employ SHELXL for high-resolution data to resolve positional ambiguities .

For example, conflicting NOE signals in crowded indole derivatives may require crystallography to validate spatial arrangements.

Q. What strategies optimize reaction yields for this compound under challenging conditions?

- Methodological Answer: Key variables include:

- Catalyst Selection: Transition-metal catalysts (e.g., Pd for cross-coupling) to improve regioselectivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates in chlorination steps.

- Temperature Control: Low temperatures (−78°C to 0°C) to minimize side reactions during electrophilic substitution.

- Purification Techniques: Gradient column chromatography or recrystallization to isolate pure product.

Refer to indole alkaloid synthesis protocols for analogous optimization .

Q. How does the dichloro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The 4,7-dichloro groups:

- Activate Specific Positions: Direct electrophiles to the 5- or 6-positions via electron-withdrawing effects.

- Impact Catalyst Turnover: Bulky substituents may slow Pd-catalyzed reactions, requiring ligands like XPhos for efficiency.

- Alter Solubility: Chlorine atoms reduce solubility in nonpolar solvents, necessitating DCM/THF mixtures.

For mechanistic insights, consult studies on dichlorinated heterocycles in cross-coupling reactions .

Q. What safety and stability considerations are critical when handling this compound?

- Methodological Answer:

- Storage: Keep at −20°C under inert gas (Ar/N₂) to prevent hydrolysis of the ester group .

- Handling: Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact, as indole derivatives may exhibit toxicity .

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.